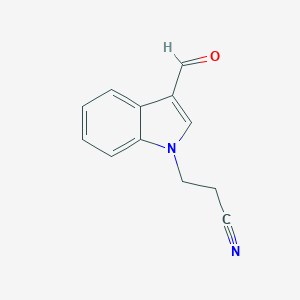

3-(3-Formyl-1H-indol-1-yl)propanenitrile

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(3-formylindol-1-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c13-6-3-7-14-8-10(9-15)11-4-1-2-5-12(11)14/h1-2,4-5,8-9H,3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWRGCLFZOWWSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CCC#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366271 | |

| Record name | 3-(3-Formyl-1H-indol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18109-11-0 | |

| Record name | 3-(3-Formyl-1H-indol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-formyl-1H-indol-1-yl)propanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 3-(3-Formyl-1H-indol-1-yl)propanenitrile (CAS: 18109-11-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Formyl-1H-indol-1-yl)propanenitrile is a derivative of the versatile heterocyclic compound, indole. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2][3] The presence of a formyl group at the 3-position and a propanenitrile substituent at the 1-position of the indole ring makes this compound a valuable intermediate for the synthesis of more complex indole derivatives.[4] Its potential applications are being explored in various fields, including the development of novel therapeutics, particularly in anticancer research, as well as in the creation of advanced organic electronic materials.[4] This document provides a comprehensive overview of the available technical information for this compound.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. While specific experimental data for properties such as melting point and detailed spectral information are not widely published, the fundamental properties have been established.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 18109-11-0 | [5][6] |

| Molecular Formula | C₁₂H₁₀N₂O | [6] |

| Molecular Weight | 198.22 g/mol | [6] |

| Appearance | Off-white solid | [4] |

| Purity | ≥95% (typical) | [4] |

Synthesis

Experimental Protocol: Synthesis of Indole-3-carboxaldehyde (Precursor)

The precursor, indole-3-carboxaldehyde, can be synthesized in high yield via the Vilsmeier-Haack reaction.[7]

Materials:

-

Indole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Sodium hydroxide (NaOH)

-

Ice

-

Water

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, cool DMF in an ice-salt bath.

-

Slowly add phosphorus oxychloride to the cooled DMF with continuous stirring.

-

Prepare a solution of indole in DMF and add it dropwise to the reaction mixture, maintaining a low temperature.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently.

-

Quench the reaction by carefully adding crushed ice, which will result in a clear red solution.

-

Neutralize the solution by the dropwise addition of a concentrated aqueous solution of sodium hydroxide until the mixture is alkaline.

-

The product, indole-3-carboxaldehyde, will precipitate out of the solution.

-

Collect the precipitate by filtration, wash thoroughly with water, and dry. The product can be further purified by recrystallization from ethanol.[7]

Proposed Experimental Protocol: N-Cyanoethylation of Indole-3-carboxaldehyde

The following is a proposed protocol for the synthesis of this compound based on general cyanoethylation procedures for indoles. Optimization of reaction conditions may be necessary.

Materials:

-

Indole-3-carboxaldehyde

-

Acrylonitrile

-

A basic catalyst (e.g., sodium hydroxide, potassium hydroxide, or a phase-transfer catalyst like benzyltriethylammonium chloride)

-

A suitable solvent (e.g., dioxane, acetonitrile, or a two-phase system)

Procedure:

-

Dissolve indole-3-carboxaldehyde in the chosen solvent in a reaction flask.

-

Add the basic catalyst to the solution.

-

Slowly add acrylonitrile to the reaction mixture with stirring.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

If a solid precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available. However, based on the known spectral data of related indole derivatives, the expected spectral characteristics are summarized in Table 2. A database entry suggests a ¹³C NMR spectrum is available for "1H-Indole-1-propanenitrile, 3-formyl-".[8]

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the indole ring protons, the formyl proton (likely a singlet at high ppm), and the two methylene groups of the propanenitrile side chain (likely triplets). |

| ¹³C NMR | Resonances for the indole ring carbons, the formyl carbon (at a high chemical shift), the nitrile carbon, and the two methylene carbons of the side chain. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the aldehyde, the C≡N stretch of the nitrile, and C-H and C=C stretching and bending vibrations of the indole ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (198.22), along with fragmentation patterns characteristic of the loss of the formyl group, the cyanoethyl group, and other fragments of the indole core. |

Biological Activity and Signaling Pathways

While direct biological studies on this compound are limited in the public domain, the parent molecule, indole-3-carboxaldehyde, and its derivatives have been shown to possess a range of biological activities, including potential anticancer effects.[4][9][10]

Indole derivatives are known to interact with various cellular targets and signaling pathways implicated in cancer.[9] For instance, some indole compounds have been shown to inhibit tubulin polymerization, induce apoptosis, and modulate key signaling pathways. The precursor, indole-3-carboxaldehyde, has been reported to alleviate intestinal inflammation by inhibiting the production of reactive oxygen species (ROS) and the activation of the NLRP3 inflammasome.[11] It is also known to be a ligand for the aryl hydrocarbon receptor (AHR), which can influence inflammatory responses.[11][12]

Based on the known activities of related compounds, a putative signaling pathway that could be modulated by indole derivatives is presented below.

Experimental Workflow for Biological Evaluation

For researchers interested in investigating the potential anticancer properties of this compound, a general experimental workflow is proposed below.

Detailed Methodologies

6.1.1. Cell Viability Assay (MTT Assay)

-

Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

6.1.2. Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Treat cells with the compound at its IC₅₀ concentration for a specified time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

This compound is a valuable synthetic intermediate with significant potential for the development of novel compounds in the fields of medicine and materials science. While detailed characterization and biological evaluation of this specific molecule are not extensively documented in publicly available literature, its structural features suggest that it is a promising candidate for further investigation. The provided synthetic strategies and proposed experimental workflows offer a foundation for researchers to explore the properties and applications of this and related indole derivatives.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 3-formyl-indole propanenitrile | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound - Amerigo Scientific [amerigoscientific.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. spectrabase.com [spectrabase.com]

- 9. eurekaselect.com [eurekaselect.com]

- 10. Synthesis and In-vitro Antitumor Activity of 1-[3-(Indol-1-yl)prop-1-yn-1-yl]phthalazines and Related Compounds [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Effects of Dietary Indole-3-carboxaldehyde Supplementation on Growth Performance, Intestinal Epithelial Function, and Intestinal Microbial Composition in Weaned Piglets [frontiersin.org]

An In-depth Technical Guide to 3-(3-Formyl-1H-indol-1-yl)propanenitrile

This technical guide provides a comprehensive overview of 3-(3-Formyl-1H-indol-1-yl)propanenitrile, a versatile indole derivative with significant potential in medicinal chemistry, materials science, and synthetic organic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, a proposed synthetic route, and its potential biological significance based on related compounds.

Chemical and Physical Properties

This compound is an off-white solid at room temperature.[1] Its core structure features an indole ring system, which is a prevalent scaffold in numerous biologically active compounds.[1][2] The presence of a formyl group at the 3-position and a propanenitrile substituent at the 1-position of the indole ring provides multiple reactive sites for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules.[1]

| Property | Value | Reference |

| CAS Number | 18109-11-0 | [1][3] |

| Molecular Formula | C₁₂H₁₀N₂O | [1][3] |

| Molecular Weight | 198.22 g/mol | [1][3] |

| Appearance | Off-white solid | [1] |

| Purity | ≥ 99% (ELSD) | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

Synthesis and Characterization

Proposed Experimental Protocol: Synthesis of this compound

This proposed protocol is based on the known reactivity of indoles and Michael addition reactions.

Materials:

-

Indole-3-carboxaldehyde

-

Acrylonitrile

-

A suitable base (e.g., sodium hydroxide, potassium carbonate)

-

A suitable solvent (e.g., dimethylformamide (DMF), acetonitrile)

-

Distilled water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of indole-3-carboxaldehyde (1 equivalent) in the chosen solvent, add the base (1.2 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add acrylonitrile (1.5 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to a suitable temperature (e.g., 50-80°C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with distilled water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Spectroscopic Data for Characterization

Specific spectroscopic data for this compound is not widely published. However, the following tables provide spectroscopic data for closely related indole derivatives, which can serve as a reference for the characterization of the target compound.

Table 2: 1H and 13C NMR Data for Related Indole Derivatives

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |

| 1-methyl-1H-indole-3-carbaldehyde | 10.01 (s, 1H), 8.35 (d, J = 6.6 Hz, 1H), 7.69 (s, 1H), 7.50 – 7.33 (m, 3H), 3.90 (s, 3H) | 184.43, 137.90, 125.29, 124.04, 122.94, 122.04, 118.09, 109.87, 33.69 |

| 1-allyl-1H-indole-3-carbaldehyde | 10.02 (s, 1H), 8.32 (d, J = 6.3 Hz, 1H), 7.74 (s, 1H), 7.39 – 7.32 (m, 3H), 6.07 – 5.99 (m, 1H), 5.36 – 5.31 (m, 1H), 5.23 – 5.17 (m, 1H), 4.80 (d, J = 5.6 Hz, 2H) | 184.58, 138.28, 137.32, 131.75, 125.46, 124.06, 123.01, 122.16, 119.07, 118.42, 110.28, 49.54 |

Table 3: Mass Spectrometry Data for Related Indole Derivatives

| Compound | Ionization Mode | [M+H]⁺ |

| 1-methyl-1H-indole-3-carbaldehyde | ESI-MS | 160 |

| 1-allyl-1H-indole-3-carbaldehyde | ESI-MS | 186 |

Biological Activity and Potential Applications

The indole nucleus is a key structural motif in many natural and synthetic compounds with a wide range of biological activities.[2][4] Derivatives of indole-3-carboxaldehyde, the precursor to the title compound, have shown significant potential in various therapeutic areas, particularly in anticancer research.[1]

Anticancer Potential

Numerous studies have demonstrated the anticancer properties of indole-3-carboxaldehyde derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines.

Table 4: In Vitro Anticancer Activity of Indole-3-Carboxaldehyde Derivatives

| Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | |

| 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2 |

Given that this compound shares the core indole-3-carboxaldehyde structure, it is a promising candidate for investigation as a potential anticancer agent.

Other Potential Applications

Beyond anticancer research, this compound is a valuable building block for:

-

Agrochemicals: The indole scaffold is present in various herbicides and fungicides.

-

Organic Electronics: The electron-rich indole system makes it suitable for the development of organic electronic materials.[1]

-

Dyes and Pigments: The extended π-system of indole derivatives can be exploited for the synthesis of colored compounds.[1]

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound, standard in vitro assays can be employed.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle:

The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of this compound in cell culture medium. Add the different concentrations of the compound to the wells containing the cells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Experimental Workflows

While the specific signaling pathways modulated by this compound have not been elucidated, the known interactions of its precursor, indole-3-carboxaldehyde, with various cellular pathways provide a starting point for investigation.

Potential Signaling Pathways

Indole-3-carboxaldehyde is known to interact with pathways involved in inflammation and immune response. These represent potential targets for this compound.

Caption: Potential signaling pathways for investigation.

General Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, characterization, and biological evaluation of this compound.

Caption: General experimental workflow.

References

3-(3-Formyl-1H-indol-1-yl)propanenitrile physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Formyl-1H-indol-1-yl)propanenitrile is a versatile heterocyclic compound featuring a functionalized indole core. The indole motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals. The presence of both a formyl group and a propanenitrile side chain on the indole ring makes this molecule a valuable intermediate for the synthesis of more complex indole derivatives. Its potential applications span various research areas, including the development of novel therapeutics, agrochemicals, and advanced organic electronic materials.[1] This guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis and characterization, and an exploration of its potential applications.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. While some specific experimental values are not publicly available, predicted data and properties of analogous compounds provide valuable insights.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 18109-11-0 | [1][2] |

| Molecular Formula | C₁₂H₁₀N₂O | [1][3] |

| Molecular Weight | 198.22 g/mol | [1][3] |

| Appearance | Off-white solid | [1] |

| Purity | ≥ 99% (ELSD) | [1] |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Not reported; likely soluble in polar organic solvents such as DMF, DMSO, and chlorinated solvents. | |

| Storage Conditions | Store at 0-8°C | [1] |

Spectral Data:

Table 2: Expected Spectral Characteristics

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the indole ring protons, the formyl proton (aldehyde), and the methylene protons of the propanenitrile side chain. |

| ¹³C NMR | Resonances for the indole ring carbons, the formyl carbon, the nitrile carbon, and the carbons of the propanenitrile side chain.[4] |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the aldehyde, the C≡N stretch of the nitrile, and C-H and N-H stretching and bending vibrations of the indole ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (198.22 g/mol ).[3] |

Experimental Protocols

The following section details the synthetic methodology and characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process: the formylation of indole followed by N-alkylation with acrylonitrile.

Step 1: Vilsmeier-Haack Formylation of Indole to produce Indole-3-carboxaldehyde

This well-established reaction introduces a formyl group at the C3 position of the indole ring.

-

Materials: Indole, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), sodium hydroxide (NaOH), ice.

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, cool DMF in an ice-salt bath.

-

Slowly add phosphorus oxychloride to the cooled DMF with continuous stirring.

-

Dissolve indole in a minimal amount of DMF and add this solution dropwise to the Vilsmeier reagent (POCl₃ in DMF) at a temperature maintained below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature and then heat gently (around 35-40°C) until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by pouring the mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of an aqueous solution of sodium hydroxide until the product precipitates.

-

Collect the precipitated indole-3-carboxaldehyde by filtration, wash thoroughly with water, and dry.

-

Step 2: N-Alkylation of Indole-3-carboxaldehyde with Acrylonitrile

This step introduces the propanenitrile side chain at the N1 position of the indole ring.

-

Materials: Indole-3-carboxaldehyde, acrylonitrile, a suitable base (e.g., sodium hydride, potassium carbonate), and a polar aprotic solvent (e.g., DMF, acetonitrile).

-

Procedure:

-

Dissolve indole-3-carboxaldehyde in the chosen solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base portion-wise to the solution at room temperature.

-

Slowly add acrylonitrile to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Characterization Methods

-

Thin Layer Chromatography (TLC): Monitor the progress of the reactions using silica gel plates and an appropriate solvent system (e.g., ethyl acetate/hexane). Visualize the spots under UV light.

-

Column Chromatography: Purify the final product using a silica gel column with a gradient of ethyl acetate in hexane.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to confirm the structure of the product.

-

Mass Spectrometry (MS): Obtain a mass spectrum to confirm the molecular weight of the synthesized compound.

-

Infrared (IR) Spectroscopy: Record an IR spectrum to identify the characteristic functional groups (aldehyde C=O, nitrile C≡N).

Potential Applications and Research Directions

This compound serves as a key building block in several areas of chemical and pharmaceutical research.

-

Drug Discovery: The indole nucleus is a cornerstone in the development of anticancer agents.[1] This compound can be used as a starting material for the synthesis of novel indole derivatives with potential cytotoxic activity against various cancer cell lines. Further modifications of the formyl and nitrile functionalities could lead to the discovery of potent and selective therapeutic agents.

-

Agrochemicals: Indole derivatives have also found applications in agriculture as herbicides, fungicides, and plant growth regulators. The unique substitution pattern of this compound makes it an attractive scaffold for the development of new agrochemicals.

-

Organic Electronics: The electron-rich indole core is a promising component for the design of organic semiconductors and other materials for electronic applications.[1] This compound could be utilized in the synthesis of novel organic electronic materials with tailored properties.

Visualized Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Caption: Synthesis and characterization workflow.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its potential as a precursor for a wide range of functional molecules. This guide has provided a summary of its known properties and a detailed, plausible protocol for its synthesis and characterization. Further research into the biological activities of this compound and its derivatives is warranted and could lead to exciting discoveries in medicine, agriculture, and materials science.

References

Spectroscopic and Synthetic Profile of 3-(3-Formyl-1H-indol-1-yl)propanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for the compound 3-(3-Formyl-1H-indol-1-yl)propanenitrile (CAS No. 18109-11-0). Due to the limited availability of complete, experimentally verified data in peer-reviewed literature, this document combines established spectroscopic data from its core structural fragments—indole-3-carboxaldehyde and the N-propanenitrile substituent—to present a predicted yet robust spectroscopic profile. Furthermore, a detailed, two-step synthetic protocol is outlined, based on well-established organic chemistry reactions.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of its constituent chemical moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.0 | s | 1H | CHO |

| ~8.3 | s | 1H | H-2 |

| ~7.8 | d | 1H | H-4 |

| ~7.4 | d | 1H | H-7 |

| ~7.3 | t | 1H | H-6 |

| ~7.2 | t | 1H | H-5 |

| ~4.5 | t | 2H | N-CH₂ |

| ~2.9 | t | 2H | CH₂-CN |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~185.0 | CHO |

| ~138.0 | C-7a |

| ~137.5 | C-2 |

| ~125.0 | C-3a |

| ~124.0 | C-4 |

| ~123.0 | C-6 |

| ~122.0 | C-5 |

| ~118.0 | C-3 |

| ~117.0 | CN |

| ~110.0 | C-7 |

| ~42.0 | N-CH₂ |

| ~18.0 | CH₂-CN |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~2250 | C≡N (Nitrile) |

| ~1660 | C=O (Aldehyde) |

| ~1600, ~1470 | C=C (Aromatic) |

| ~1350 | C-N |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 198 | [M]⁺ (Molecular Ion) |

| 169 | [M-CHO]⁺ |

| 157 | [M-CH₂CN]⁺ |

| 144 | [M-C₃H₄N]⁺ |

| 116 | [Indole]⁺ |

Experimental Protocols

A plausible and efficient synthesis of this compound can be achieved through a two-step process involving the N-alkylation of indole followed by Vilsmeier-Haack formylation.

Synthesis of 3-(1H-Indol-1-yl)propanenitrile

-

Reaction Setup: To a solution of indole (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add a base like sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

N-Alkylation: After stirring for 30 minutes, add acrylonitrile (1.5 equivalents) dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthesis of this compound (Vilsmeier-Haack Reaction)[1]

-

Vilsmeier Reagent Formation: In a separate flask, cool phosphorus oxychloride (POCl₃, 1.5 equivalents) in a dry, inert solvent like dichloromethane (DCM) to 0 °C. To this, add N,N-dimethylformamide (DMF, 3 equivalents) dropwise. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.[1]

-

Formylation: Add a solution of 3-(1H-indol-1-yl)propanenitrile (1 equivalent) in DCM to the freshly prepared Vilsmeier reagent at 0 °C.

-

Reaction Progression: Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Hydrolysis: After the reaction is complete, carefully pour the mixture into a beaker of crushed ice and stir. Basify the solution with an aqueous solution of sodium hydroxide (e.g., 2M NaOH) until it is alkaline.

-

Work-up and Purification: Extract the product with DCM. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the final product by column chromatography.

Visualizations

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic characterization of the target compound.

References

Biological significance of the indole moiety in research compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in the field of medicinal chemistry and drug discovery. Its inherent structural features, including a planar geometry, a hydrogen bond donor, and lipophilic characteristics, allow it to mimic the side chain of the amino acid tryptophan and interact with a wide array of biological targets. This versatility has cemented its status as a "privileged scaffold," a molecular framework that is capable of providing ligands for diverse receptors. From seminal natural products to cutting-edge synthetic compounds, the indole moiety continues to be a focal point for the development of novel therapeutics across a broad spectrum of diseases. This guide delves into the profound biological significance of the indole core in research compounds, offering a comprehensive overview of its diverse pharmacological activities, underlying mechanisms of action, and the experimental methodologies used for its evaluation.

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

Indole derivatives have demonstrated remarkable efficacy as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[1][2] Their ability to target critical cellular machinery makes them a rich source for the development of next-generation oncology drugs.

Inhibition of Tubulin Polymerization

One of the most well-established anticancer mechanisms of indole compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[3][4] Microtubules are essential for cell division, and their disruption leads to mitotic arrest and apoptosis. Several indole derivatives have been shown to bind to the colchicine-binding site on β-tubulin, preventing the formation of the mitotic spindle.

Table 1: Anticancer Activity of Indole Derivatives as Tubulin Polymerization Inhibitors

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 18 | HeLa, A549, MCF-7, HCT116 | 0.24 - 0.59 | [5] |

| Compound 20 | Various (7 lines) | 0.022 - 0.056 | [6] |

| Quinoline-indole 13 | Various | 0.002 - 0.011 | [1] |

| Benzimidazole-indole 8 | Various | 0.05 | [1] |

Kinase Inhibition

Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. The indole scaffold has proven to be an effective template for the design of potent kinase inhibitors. For instance, sunitinib, an FDA-approved drug, features an oxindole core and targets multiple receptor tyrosine kinases involved in tumor angiogenesis and proliferation.

Table 2: Anticancer Activity of Indole Derivatives as Kinase Inhibitors

| Compound ID | Target Kinase | Cancer Cell Line | IC50 (nM) | Reference |

| Sunitinib | VEGFR, PDGFR, c-KIT | Various | Varies | [2] |

| Compound 6a | PDK1 | U87MG | 449.7 | [7] |

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a critical role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, making them an attractive target for cancer therapy. Several indole-based hydroxamic acid derivatives have emerged as potent HDAC inhibitors.

Table 3: Activity of Indole Derivatives as HDAC Inhibitors

| Compound ID | Target HDAC | IC50 (nM) | Reference |

| Compound 4o | HDAC1 | 1.16 | [8][9] |

| Compound 4o | HDAC6 | 2.30 | [8][9] |

| Compound 19f | HDAC3 | 5 | [10] |

| Compound I13 | HDAC1 | 13.9 | [11] |

| Compound I13 | HDAC3 | 12.1 | [11] |

| Compound I13 | HDAC6 | 7.71 | [11] |

Antimicrobial and Antiviral Activity: Combating Infectious Diseases

The indole scaffold is also a key player in the development of agents to combat infectious diseases. Its derivatives have shown broad-spectrum activity against various bacterial, fungal, and viral pathogens.

Antibacterial and Antifungal Activity

Indole-containing compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like MRSA.[12][13] They have also shown promise as antifungal agents.

Table 4: Antimicrobial Activity of Indole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 3d | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125 - 50 | [12] |

| Ciprofloxacin-indole 8b | S. aureus (clinical) | 0.0625 | [14] |

| Compound 6f | Candida albicans | 2 | [15] |

| 5-iodoindole | Extensively Drug-Resistant A. baumannii | 64 | [16] |

Antiviral Activity

Several indole derivatives have been identified as potent antiviral agents, targeting various stages of the viral life cycle.[17] A notable example is Arbidol (Umifenovir), a broad-spectrum antiviral drug used for the treatment of influenza and other respiratory viruses.[17]

Table 5: Antiviral Activity of Indole Derivatives

| Compound ID | Virus | IC50 / EC50 (µM) | Reference |

| Arbidol (Umifenovir) | SARS-CoV-2 | IC50: 4.11 | |

| TMC647055 | Hepatitis C Virus (HCV) | EC50: 0.077 | [17] |

| Compound 16 | Hepatitis C Virus (HCV) | EC50: 1.1 | |

| Compound 45 | HIV-1 (mutant integrase) | IC50: 1.4 | |

| Indole-based ferulic acid derivative 2 | SARS-CoV-2 | IC50: 68.28 | [18] |

Neuropharmacological Activity: Modulating Central Nervous System Targets

The structural resemblance of indole to the neurotransmitter serotonin has made it a valuable scaffold for the development of drugs targeting the central nervous system. Indole derivatives have been successfully developed as agonists and antagonists for various serotonin (5-HT) receptors, leading to treatments for depression, anxiety, and migraine.

Table 6: Activity of Indole Derivatives on Serotonin Receptors

| Compound ID | Target Receptor | Binding Affinity (Ki, nM) | Reference |

| S-15535 | 5-HT1A | High Affinity | [7] |

| Compound 25 | 5-HT6 | Potent Antagonist | [19] |

| Cilansetron (24b) | 5-HT3 | 0.19 | [20] |

| D2AAK7 | 5-HT1A | 88.5 | [3] |

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Chronic inflammation is a hallmark of many diseases. Indole derivatives have demonstrated significant anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).

Table 7: Anti-inflammatory Activity of Indole Derivatives as COX-2 Inhibitors

| Compound ID | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound 4e | 2.35 | - | [21] |

| Compound 9h | 2.422 | - | [21] |

| Compound 9i | 3.34 | - | [21] |

| IND9 | 0.32 | >312 | |

| IND3 | 0.1 | - | [22] |

Key Experimental Protocols

The biological evaluation of indole derivatives relies on a variety of standardized in vitro and in vivo assays. Below are detailed methodologies for some of the key experiments cited in this guide.

MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified by spectrophotometry.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere for 24 hours.[23]

-

Compound Treatment: Treat the cells with various concentrations of the indole derivative for a specified period (e.g., 72 hours).[23]

-

MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[23]

-

Incubation: Incubate the plate for 1.5 hours at 37°C.[23]

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[23]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 492 nm using a microplate reader.[23]

In Vitro Tubulin Polymerization Assay

Principle: This assay monitors the assembly of purified tubulin into microtubules. The polymerization process is typically tracked by measuring the increase in turbidity (light scattering) at 340 nm or by using a fluorescent reporter.[24][25]

Protocol (Turbidimetric Method):

-

Reagent Preparation: Reconstitute lyophilized tubulin in G-PEM buffer to a final concentration of 4 mg/mL. Prepare a 1 mM GTP working solution. Prepare serial dilutions of the test compound.[25]

-

Assay Setup: On ice, combine the tubulin solution and GTP working solution in a pre-chilled 96-well plate. Add the diluted test compound or vehicle control.[25]

-

Initiation of Polymerization: Transfer the plate to a microplate reader pre-warmed to 37°C.

-

Data Acquisition: Measure the absorbance at 340 nm every minute for 60-90 minutes.[25]

-

Data Analysis: Plot the absorbance versus time to generate polymerization curves. The inhibitory effect is quantified by determining the IC50 value, the concentration of the compound that inhibits the rate of polymerization by 50%.[25]

Carrageenan-Induced Paw Edema in Rats

Principle: This in vivo assay is a standard model for evaluating acute inflammation. Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling), which can be measured over time. The anti-inflammatory effect of a compound is determined by its ability to reduce this swelling.[16][26]

Protocol:

-

Animal Preparation: Use male Wistar rats (150-200 g).

-

Compound Administration: Administer the test indole derivative or a reference drug (e.g., indomethacin) intraperitoneally 30 minutes before carrageenan injection.[26]

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw.[16]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[26]

-

Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage of inhibition of edema by the test compound is calculated relative to the control group.

Radioligand Binding Assay for Serotonin Receptor Affinity

Principle: This assay measures the affinity of a ligand for a specific receptor by competing with a radiolabeled ligand for binding to the receptor. The amount of radioactivity bound to the receptor is measured, and the inhibition by the test compound is used to calculate its binding affinity (Ki).[7][27]

Protocol (Competitive Binding):

-

Membrane Preparation: Prepare cell membranes expressing the target serotonin receptor.

-

Assay Setup: In a 96-well plate, set up reactions in triplicate containing the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors), and varying concentrations of the test indole derivative.[7] Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled ligand).

-

Incubation: Incubate the plate at a specific temperature for a defined period to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[7]

-

Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.[7]

-

Radioactivity Measurement: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.[7]

-

Data Analysis: Calculate the specific binding and plot the percentage of inhibition versus the concentration of the test compound to determine the IC50 value, which is then used to calculate the Ki value.

COX-2 Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme. The assay typically monitors the production of prostaglandins, the products of the COX-catalyzed reaction, often using colorimetric or fluorometric methods.[28][29]

Protocol (Fluorometric):

-

Reagent Preparation: Reconstitute human recombinant COX-2 enzyme. Prepare a reaction mix containing COX assay buffer, a probe, and a cofactor.[29]

-

Inhibitor Incubation: Add the test indole derivative at various concentrations to the wells of a 96-well plate. Add the COX-2 enzyme and incubate for a short period (e.g., 10 minutes at 37°C).[28]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[28]

-

Fluorescence Measurement: Immediately measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.[29]

-

Data Analysis: Determine the rate of the reaction from the linear portion of the fluorescence versus time plot. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathways and Logical Relationships

The biological effects of indole-containing compounds are mediated through their interaction with and modulation of various cellular signaling pathways. Visualizing these pathways is crucial for understanding their mechanism of action.

Apoptosis Signaling Pathway

Many indole-based anticancer agents induce cell death through the activation of apoptosis. This can occur via the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis.

Caption: The intrinsic and extrinsic apoptosis signaling pathways.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a common feature of many cancers, making it a prime target for anticancer drugs.

Caption: The MAPK/ERK signaling cascade.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is another critical signaling network that governs cell growth, proliferation, and survival. It is frequently hyperactivated in cancer, and indole-based inhibitors targeting components of this pathway have shown significant promise.

Caption: The PI3K/Akt/mTOR signaling pathway.

Conclusion

The indole moiety's remarkable versatility and ability to interact with a multitude of biological targets underscore its enduring importance in drug discovery. The diverse pharmacological activities, from potent anticancer and antimicrobial effects to the modulation of key central nervous system and inflammatory pathways, highlight the vast therapeutic potential of indole-containing compounds. The continued exploration of this privileged scaffold, coupled with rational drug design and a deeper understanding of its mechanisms of action, promises to yield a new generation of innovative and effective medicines to address a wide range of human diseases. This guide provides a foundational understanding for researchers and drug development professionals to further harness the power of the indole nucleus in their quest for novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 10. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. PI3K Akt mTOR Signaling Pathway → Area → Sustainability [esg.sustainability-directory.com]

- 16. inotiv.com [inotiv.com]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 19. N1-Azinylsulfonyl-1H-indoles: 5-HT6 Receptor Antagonists with Procognitive and Antidepressant-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 20. An in vitro Microscopy-based Assay for Microtubule-binding and Microtubule-crosslinking by Budding Yeast Microtubule-associated Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 23. MTT (Assay protocol [protocols.io]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

- 26. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 27. giffordbioscience.com [giffordbioscience.com]

- 28. cdn.caymanchem.com [cdn.caymanchem.com]

- 29. sigmaaldrich.com [sigmaaldrich.com]

The Genesis and Evolution of a Privileged Scaffold: A Technical Guide to Indole-3-Carboxaldehyde Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-carboxaldehyde (I3A), a metabolite of the essential amino acid tryptophan, has emerged from a century of chemical exploration as a "privileged scaffold" in medicinal chemistry. Its journey, from its initial synthesis in the early 20th century to its current status as a cornerstone for the development of a diverse array of therapeutic agents, is a testament to its remarkable chemical versatility and inherent biological activity. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of indole-3-carboxaldehyde and its derivatives. It details key experimental protocols for their synthesis and biological evaluation, presents quantitative data on their therapeutic potential, and visualizes the intricate signaling pathways they modulate. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the exploration of indole-based compounds for novel therapeutic interventions.

Discovery and Historical Milestones

The story of indole-3-carboxaldehyde is intrinsically linked to the broader history of indole chemistry. Following the isolation of indole in the late 19th century, chemists embarked on functionalizing this intriguing heterocyclic core.

The Dawn of an Aldehyde: The Reimer-Tiemann Reaction

The first documented synthesis of indole-3-carboxaldehyde is credited to Ellinger in 1906, who employed the Reimer-Tiemann reaction . This method, while historically significant, involves the ortho-formylation of phenols using chloroform in a basic medium and was adapted for the indole nucleus.[1] Although groundbreaking for its time, this reaction often suffers from low yields and the formation of side products.

A More Efficient Path: The Vilsmeier-Haack Reaction

A major breakthrough in the synthesis of indole-3-carboxaldehyde came with the application of the Vilsmeier-Haack reaction . This formylation reaction, utilizing a Vilsmeier reagent generated from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), proved to be a far more efficient and regioselective method for introducing a formyl group at the electron-rich C3 position of the indole ring. This method remains the most widely adopted industrial and laboratory-scale synthesis of indole-3-carboxaldehyde due to its high yields and operational simplicity.

Evolution of Derivatives: A Timeline of Therapeutic Exploration

The availability of a reliable synthetic route to indole-3-carboxaldehyde opened the floodgates for the creation of a vast library of derivatives. The aldehyde functional group serves as a versatile handle for a multitude of chemical transformations, leading to the development of diverse classes of compounds with a wide spectrum of biological activities.

-

Early Explorations (Mid-20th Century): Initial studies focused on simple modifications of the indole nucleus and the aldehyde group, leading to the synthesis of Schiff bases and hydrazones. These early derivatives were primarily investigated for their antimicrobial properties.

-

The Rise of Chalcones (Late 20th Century): The Claisen-Schmidt condensation of indole-3-carboxaldehyde with various acetophenones gave rise to indole-based chalcones. This class of compounds demonstrated significant potential as anticancer, anti-inflammatory, and antioxidant agents, sparking a wave of research in this area.

-

Modern Era (21st Century): Contemporary research has focused on the rational design and synthesis of more complex and targeted derivatives. This includes the hybridization of the indole-3-carboxaldehyde scaffold with other pharmacologically active moieties to create multi-target ligands. The focus has also shifted towards understanding the molecular mechanisms of action, particularly the interaction of these derivatives with key signaling pathways.

Synthetic Methodologies: Experimental Protocols

The synthesis of indole-3-carboxaldehyde and its derivatives is a cornerstone of medicinal chemistry. The following sections provide detailed protocols for the synthesis of the parent compound and some of its key derivatives.

Synthesis of Indole-3-carboxaldehyde via the Vilsmeier-Haack Reaction

This protocol provides a robust and high-yielding method for the synthesis of the core scaffold.

Materials:

-

Indole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Sodium hydroxide (NaOH)

-

Water

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, add anhydrous DMF and cool the flask in an ice-salt bath.

-

Slowly add POCl₃ dropwise to the stirred DMF, maintaining the temperature below 10°C.

-

Prepare a solution of indole in anhydrous DMF.

-

Add the indole solution dropwise to the Vilsmeier reagent, keeping the temperature below 20°C.

-

After the addition is complete, heat the reaction mixture to 90°C for 2 hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the solution with a cold aqueous solution of NaOH to precipitate the product.

-

Filter the crude product, wash it thoroughly with water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure indole-3-carboxaldehyde.

Synthesis of Indole-3-carboxaldehyde Chalcones via Claisen-Schmidt Condensation

This protocol outlines the synthesis of a key class of indole-3-carboxaldehyde derivatives.

Materials:

-

Indole-3-carboxaldehyde

-

Substituted acetophenone

-

Ethanol

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Ice

-

Hydrochloric acid (HCl), dilute

Procedure:

-

Dissolve indole-3-carboxaldehyde and the substituted acetophenone in ethanol.

-

To this solution, add an aqueous solution of KOH or NaOH and stir the mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.

-

Filter the precipitated chalcone, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Synthesis of Indole-3-carboxaldehyde Schiff Bases

This protocol describes the straightforward synthesis of imine derivatives.

Materials:

-

Indole-3-carboxaldehyde

-

Primary amine

-

Ethanol or Methanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve indole-3-carboxaldehyde in ethanol or methanol.

-

Add an equimolar amount of the primary amine to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 2-6 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated Schiff base is collected by filtration, washed with cold solvent, and dried.

Biological Activities and Quantitative Data

Derivatives of indole-3-carboxaldehyde have demonstrated a remarkable breadth of biological activities, making them attractive candidates for drug discovery programs. The following tables summarize some of the key quantitative data for their anticancer, antimicrobial, and anti-inflammatory activities.

Table 1: Anticancer Activity of Indole-3-carboxaldehyde Derivatives

| Derivative Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Chalcone | (E)-1-(4-chlorophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one | MCF-7 (Breast) | 2.5 | [2] |

| (E)-3-(1H-indol-3-yl)-1-(4-nitrophenyl)prop-2-en-1-one | HeLa (Cervical) | 1.8 | [2] | |

| Schiff Base | N'-((1H-indol-3-yl)methylene)-4-methylbenzenesulfonohydrazide | A549 (Lung) | 5.2 | [3] |

| 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | [3] | |

| Hydrazone | Indole-3-carboxaldehyde phenylhydrazone | K562 (Leukemia) | 15.4 | [4] |

Table 2: Antimicrobial Activity of Indole-3-carboxaldehyde Derivatives

| Derivative Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |

| Schiff Base | N-((1H-indol-3-yl)methylene)-2-aminopyridine | Staphylococcus aureus | 12.5 | [5] |

| N-((1H-indol-3-yl)methylene)-4-nitroaniline | Escherichia coli | 25 | [6] | |

| Hydrazone | 2-((1H-indol-3-yl)methylene)hydrazinecarbothioamide | Bacillus subtilis | 6.25 | [7] |

| 5-Bromo-indole-3-carbaldehyde thiosemicarbazone | Candida albicans | 12.5 | [7] | |

| Chalcone | (E)-1-(2,4-dichlorophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one | Pseudomonas aeruginosa | 32 | [8] |

Table 3: Anti-inflammatory and Antioxidant Activity of Indole-3-carboxaldehyde Derivatives

| Derivative Class | Specific Derivative | Assay | IC₅₀ (µM) | Reference |

| Hydrazone | Indole-3-carboxaldehyde phenylhydrazone | Platelet Aggregation Inhibition | 10 | [4] |

| Amine Conjugate | 1-(2-(4-aminophenoxy)acetyl)-1H-indole-3-carboxaldehyde | DPPH Radical Scavenging | 8 | [9] |

| 1-(2-(4-aminophenoxy)acetyl)-1H-indole-3-carboxaldehyde | Lipid Peroxidation Inhibition | 7 | [9] |

Key Signaling Pathways

The diverse biological effects of indole-3-carboxaldehyde and its derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new therapeutic agents.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Indole-3-carboxaldehyde is a known agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a critical role in regulating immune responses, gut homeostasis, and xenobiotic metabolism. Upon binding to I3A, the AhR translocates to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic response elements (XREs), leading to the transcription of target genes.

NLRP3 Inflammasome Signaling Pathway

Recent studies have shown that indole-3-carboxaldehyde can inhibit the activation of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome, a key component of the innate immune system involved in inflammatory responses. Overactivation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. I3A has been shown to suppress NLRP3 inflammasome activation by reducing the production of reactive oxygen species (ROS), a critical trigger for its assembly.

Key Experimental Assay Protocols

The biological evaluation of indole-3-carboxaldehyde derivatives relies on a battery of standardized in vitro assays. The following are detailed protocols for some of the most commonly employed methods.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

DPPH Radical Scavenging Assay

This assay is used to evaluate the antioxidant activity of compounds.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the antioxidant activity.

Procedure:

-

Prepare a stock solution of DPPH in methanol or ethanol.

-

Prepare various concentrations of the test compound.

-

Add the test compound solution to the DPPH solution in a 96-well plate or cuvettes.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid or solid growth medium. The MIC is the lowest concentration that prevents visible growth after a defined incubation period.

Procedure (Broth Microdilution):

-

Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

-

Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).

-

Inoculate each well with the bacterial or fungal suspension.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (growth).

Conclusion and Future Perspectives

From its humble beginnings as a product of a classic organic reaction, indole-3-carboxaldehyde has evolved into a cornerstone of modern medicinal chemistry. Its derivatives have demonstrated a vast and expanding range of therapeutic potential, targeting a multitude of diseases from cancer to microbial infections and inflammatory disorders. The ease of its synthesis and the versatility of its chemical modification continue to make it an attractive starting point for the development of novel therapeutic agents.

Future research will likely focus on several key areas:

-

Rational Drug Design: The use of computational tools, such as molecular docking, to design more potent and selective derivatives targeted at specific biological pathways.

-

Multi-target Ligands: The development of hybrid molecules that combine the indole-3-carboxaldehyde scaffold with other pharmacophores to address complex diseases with multifactorial etiologies.

-

Understanding Mechanisms of Action: Deeper investigation into the molecular interactions of these derivatives with their biological targets to better understand their mechanisms of action and to identify potential off-target effects.

-

Clinical Translation: The progression of the most promising derivatives through preclinical and clinical development to bring new and effective therapies to patients.

The journey of indole-3-carboxaldehyde and its derivatives is far from over. This "privileged scaffold" is poised to remain a central player in the ongoing quest for new and improved medicines for the foreseeable future.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of isatin-indole-3-carboxaldehyde hybrids as a new class of xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. derpharmachemica.com [derpharmachemica.com]

Potential Research Areas for 3-(3-Formyl-1H-indol-1-yl)propanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Among the vast family of indole derivatives, 3-(3-Formyl-1H-indol-1-yl)propanenitrile presents itself as a molecule of significant interest for further investigation. Its structure, featuring a reactive aldehyde group at the 3-position and a cyanoethyl group at the 1-position of the indole ring, offers multiple points for chemical modification and interaction with biological targets. While specific research on this particular molecule is nascent, the extensive body of work on related indole-3-carboxaldehyde derivatives provides a strong rationale for exploring its potential in several key therapeutic areas. This technical guide outlines potential research avenues, provides quantitative data from closely related compounds to inform experimental design, details relevant experimental protocols, and visualizes key concepts to facilitate future studies.

Potential Therapeutic Applications

Based on the well-documented bioactivities of indole-3-carboxaldehyde and its derivatives, the following areas represent promising avenues of research for this compound.

Anticancer Activity

Indole derivatives are a cornerstone of cancer chemotherapy, with compounds like vinca alkaloids demonstrating potent tubulin polymerization inhibition. The indole-3-carboxaldehyde scaffold, in particular, has been extensively derivatized to yield compounds with significant cytotoxic effects against various cancer cell lines. The presence of the formyl group allows for the synthesis of Schiff bases, chalcones, and other derivatives that can interact with various cellular targets. One commercial supplier notes that this compound is being explored for its potential anticancer properties, making it a valuable candidate for the development of new cancer therapies[1].

Quantitative Data for Related Indole-3-Carboxaldehyde Derivatives (Anticancer Activity)

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | [2][3] |

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | [2][3] |

| Indole-thiosemicarbazone derivative | A549 (Lung) | 11.5 | [4] |

| Indole-thiosemicarbazone derivative | HepG-2 (Liver) | 35.3 | [4] |

| Chalcone-indole derivative | Various Cancer Cells | 0.22 - 1.80 | [5] |

| Benzimidazole-indole derivative | Various Cancer Cells | 0.05 | [5] |

| 1,3,4-oxadiazole-indole derivative | MDA-MB-468 (Breast) | 10.56 | [6] |

| 1,3,4-oxadiazole-indole derivative | MDA-MB-231 (Breast) | 22.61 | [6] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Indole-containing compounds have a long history of investigation for their antibacterial and antifungal properties. The planar indole ring can intercalate with microbial DNA, while other functional groups can interact with essential enzymes. The aldehyde group of indole-3-carboxaldehyde has been a key feature in the synthesis of hydrazones and other derivatives with potent antimicrobial activity.

Quantitative Data for Related Indole-3-Carboxaldehyde Derivatives (Antimicrobial Activity)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Indole-3-carbaldehyde semicarbazone derivative 1 | Staphylococcus aureus | 100 | [7][8] |

| Indole-3-carbaldehyde semicarbazone derivative 1 | Bacillus subtilis | 100 | [7][8] |

| Indole-3-carbaldehyde semicarbazone derivative 2 | Staphylococcus aureus | 150 | [7][8] |

| Indole-3-carbaldehyde semicarbazone derivative 2 | Bacillus subtilis | 150 | [7][8] |

| Indole-3-aldehyde hydrazide/hydrazone derivatives (general) | Various Bacteria | 6.25 - 100 | [9] |

| 5-hydroxy indole analogs | Aspergillus niger | Zone of inhibition = 28 mm | [10] |

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Indole derivatives have demonstrated potent anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines. The parent compound, indole-3-carboxaldehyde, has been shown to alleviate inflammation.

Antioxidant Activity

Oxidative stress is implicated in the pathogenesis of many chronic diseases. The indole nucleus is known to be an effective scavenger of free radicals. Various indole-3-carboxaldehyde derivatives have been synthesized and evaluated for their antioxidant potential, showing promising results in assays such as the DPPH radical scavenging assay.

Quantitative Data for Related Indole-3-Carboxaldehyde Derivatives (Antioxidant Activity)

| Compound/Derivative | Assay | IC50 (µM/ml) | Reference |

| Indole-3-carboxaldehyde analogue 5a | DPPH | 18±0.1 | |

| Indole-3-carboxaldehyde analogue 5a | LPO inhibition | 24±0.3 | |

| Indole-3-carboxaldehyde analogue 5e | DPPH | 16±0.8 | |

| Indole-3-carboxaldehyde analogue 5e | LPO inhibition | 21±0.5 | |

| Indole-3-carboxaldehyde analogue 5f | DPPH | 8±0.9 | |

| Indole-3-carboxaldehyde analogue 5f | LPO inhibition | 7±0.1 | |

| Indole-3-carboxaldehyde analogue 5g | DPPH | 13±0.2 | |

| Indole-3-carboxaldehyde analogue 5g | LPO inhibition | 16±0.9 | |

| Butylated hydroxyanisole (BHA) (Standard) | DPPH | 11±0.5 | |

| Butylated hydroxyanisole (BHA) (Standard) | LPO inhibition | 9±0.1 |

Synthesis of this compound

The synthesis of the title compound can be approached through two primary routes:

-

Route 1: Cyanoethylation of Indole-3-carboxaldehyde. This involves the reaction of commercially available indole-3-carboxaldehyde with acrylonitrile in the presence of a base.

-

Route 2: Formylation of 1H-indole-1-propanenitrile. This would involve the initial synthesis of 1H-indole-1-propanenitrile followed by a formylation reaction, such as the Vilsmeier-Haack reaction, which is a classic and efficient method for the 3-formylation of indoles[11].

Key Signaling Pathways for Investigation

The biological activities of indole derivatives are often mediated through their interaction with specific signaling pathways. For this compound, the following pathways are of high interest for mechanistic studies:

-

PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Indole compounds have been shown to modulate this pathway[5].

-

NF-κB Signaling Pathway: A key regulator of inflammation, the NF-κB pathway is a target for many anti-inflammatory drugs. Indole derivatives have been reported to inhibit NF-κB signaling.

-

Aryl Hydrocarbon Receptor (AhR) Signaling: AhR is a ligand-activated transcription factor that plays a role in regulating immune responses. Indole-3-carboxaldehyde is a known activator of AhR[4].

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 11. pcbiochemres.com [pcbiochemres.com]

Safety, handling, and storage guidelines for 3-(3-Formyl-1H-indol-1-yl)propanenitrile

An In-depth Technical Guide to the Safety, Handling, and Storage of 3-(3-Formyl-1H-indol-1-yl)propanenitrile

For Research Use Only. Not for human or veterinary use.